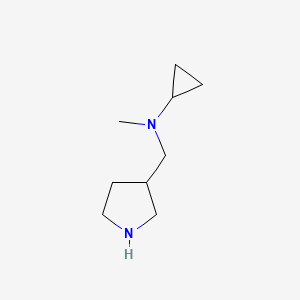

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

Description

N-Methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is a cyclopropane-containing secondary amine featuring a methyl group and a pyrrolidin-3-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(9-2-3-9)7-8-4-5-10-6-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVAUMLWPWDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine group, followed by the addition of N-methylpyrrolidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Amide and Urea Formation

The primary amine group undergoes amide coupling with carboxylic acids or activated esters. For instance:

-

Reaction with 5-chloro-N-(8-substituted quinoline) in the presence of EDC/HOBt forms amide bonds critical for Huntington’s disease drug candidates .

-

Urea derivatives are synthesized via reaction with isocyanates, enhancing solubility and CNS permeability .

Key example :

-

Amide formation :

This reaction is pivotal in generating bioactive molecules with improved efflux ratios (e.g., MDR1 EER < 3) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid-catalyzed ring-opening or transition-metal-mediated reactions :

-

Treatment with HBr selectively opens the ring to form brominated intermediates (e.g., 8b) .

-

Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) exploit the cyclopropane’s reactivity for fragment elaboration .

Mechanistic insight :

Ring-opening proceeds via protonation of the cyclopropane, followed by nucleophilic attack at the most substituted carbon .

Stability and Degradation Pathways

-

Oxidative degradation : The pyrrolidine ring is susceptible to CYP450-mediated oxidation, forming N-oxides .

-

Hydrolytic stability : The cyclopropane ring remains intact under physiological pH but degrades in strong acids (e.g., HCl at 100°C) .

Stereochemical Considerations

Scientific Research Applications

Drug Discovery

The compound's structure allows for interactions with various biological targets, making it a candidate for drug development. It has been investigated for its potential as a modulator of P-glycoprotein (P-gp), which plays a crucial role in drug resistance mechanisms in cancer therapy. Studies indicate that compounds similar to N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel, thereby reversing drug resistance .

Case Study: P-glycoprotein Modulation

- Objective : To assess the ability of this compound to modulate P-glycoprotein activity.

- Findings : Analogues demonstrated significant reversal of resistance to multiple drugs at concentrations as low as 10 µM in vitro, indicating potential therapeutic implications in resistant cancer types .

Neuropharmacology

The compound has also been explored for its neuropharmacological properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems or exhibit neuroprotective effects.

Case Study: Neuroprotective Potential

- Objective : Investigate the effects of this compound on neuronal health.

- Findings : Preliminary data suggest that derivatives of this compound may inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown .

Kinase Inhibition

Recent studies have highlighted the potential of this compound as a kinase inhibitor. Kinases are critical targets in cancer therapy, and compounds that can selectively inhibit specific kinases may provide therapeutic benefits.

Case Study: Selective Kinase Inhibition

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine with related cyclopropanamine derivatives:

Key Observations :

- Polarity : The pyridine analog (C9H12N2) exhibits higher polarity due to its aromatic nitrogen, which may enhance aqueous solubility but reduce blood-brain barrier penetration .

- Stereoelectronic Effects : The methoxymethyl group in the C12H24N2O derivative introduces an oxygen atom, likely improving solubility and hydrogen-bonding capacity .

Pharmacological and Functional Implications

- Target Compound : The pyrrolidine and cyclopropane motifs are common in central nervous system (CNS) drugs due to their ability to mimic natural amines. The methyl group may reduce metabolic degradation compared to unsubstituted analogs .

- Pyridine Analog : The aromatic pyridine ring could interact with π-π stacking in enzyme active sites, making it suitable for kinase inhibitors or antimicrobial agents .

- Methoxymethyl Derivative : The extended propyl chain and methoxy group may enhance binding to targets requiring deeper pocket penetration (e.g., G protein-coupled receptors) .

Biological Activity

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHN

- Molecular Weight : Approximately 168.25 g/mol

- Structural Features : The compound includes a cyclopropane ring and a pyrrolidine moiety with a methyl group attached to the nitrogen atom, enhancing its biological activity.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound's binding to these targets can alter their activity, leading to diverse biological effects.

Key Mechanisms :

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in neurological disorders. Structural modifications have shown varying degrees of inhibitory activity, with some derivatives exhibiting nanomolar potency .

- Receptor Interaction : Similar compounds have demonstrated interactions with neurotransmitter systems, particularly acetylcholine receptors, suggesting potential applications in treating cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Case Studies and Research Findings

- Inhibitory Potency Against nNOS : A study demonstrated that derivatives of this compound showed significant inhibition of nNOS with some compounds achieving IC values in the low nanomolar range. This suggests that structural modifications can lead to enhanced therapeutic profiles for neurological applications .

- Alternative Splicing Modulation : Research indicated that compounds similar to this compound could modulate RNA splicing mechanisms, which are crucial in various genetic disorders. The optimization of these compounds led to improved efficacy in reducing mutant huntingtin levels in cellular models .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed that certain modifications could enhance blood-brain barrier penetration while reducing efflux mediated by P-glycoprotein (Pgp), thus improving central nervous system (CNS) bioavailability .

Q & A

Q. What are the established synthetic routes for N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination or hydrogenation of a Schiff base intermediate. For example, hydrogenation of an imine precursor (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) over platinum catalysts under controlled H₂ pressure (2–5 bar) at 50–80°C is a viable route . Optimization involves adjusting catalyst loading (0.5–2% w/w), solvent polarity (e.g., ethanol vs. THF), and reaction time (6–24 hrs). Monitoring progress via TLC or GC-MS ensures minimal byproduct formation.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity (δ ~0.5–1.5 ppm for cyclopropane protons) and pyrrolidine N-methylation (δ ~2.2–2.8 ppm). HRMS (ESI or EI) validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₉N₂: 167.1543). FT-IR identifies secondary amine stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~900–1000 cm⁻¹). For crystalline derivatives, X-ray diffraction (SHELX suite) resolves stereochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid.

- Storage : Under nitrogen at 2–8°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., monoamine transporters or GPCRs). Use the compound’s InChIKey (e.g., FMDWGIIUYHHDJZ-UHFFFAOYSA-N for structural analogs) to generate 3D conformers. Validate binding poses with MD simulations (GROMACS) and compare affinity scores to known ligands. Pair with QSAR models to predict ADMET properties .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C vs. −40°C.

- COSY/NOESY : Identify through-space couplings to assign stereochemistry.

- Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane to confirm ring stability under reaction conditions .

Q. How can synthetic byproducts be minimized during scale-up, and what purification techniques are most effective?

- Methodological Answer :

- Reaction Monitoring : Use inline FT-IR or PAT (Process Analytical Technology) to detect intermediates.

- Chromatography : Preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) separates polar byproducts.

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate high-purity crystals .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with neuronal targets?

- Methodological Answer :

- Radioligand Binding Assays : Test affinity for serotonin/dopamine transporters (IC₅₀ determination using [³H]citalopram or [³H]WIN35428).

- Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing TAAR1 receptors.

- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., hERG inhibition for cardiotoxicity screening) .

Data Analysis and Optimization

Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) alter the compound’s physicochemical properties?

- Methodological Answer : Compare LogP (octanol/water partitioning via shake-flask method) and pKa (potentiometric titration) between analogs. Cyclopropane’s ring strain increases polarity (lower LogP) and enhances metabolic stability vs. cyclohexane derivatives. DSC/TGA evaluates thermal stability, critical for formulation .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC₅₀/IC₅₀ calculations. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For reproducibility, report 95% confidence intervals and power analysis (G*Power) .

Safety and Regulatory Considerations

Q. How should researchers address discrepancies in toxicity profiles between in silico predictions and in vitro assays?

- Methodological Answer :

Cross-validate using AMES tests (Salmonella mutagenicity) and hepatocyte viability assays (MTT/CellTiter-Glo). If in silico tools (e.g., Derek Nexus) flag structural alerts (e.g., nitrosamine risks), perform LC-MS/MS to quantify genotoxic impurities (limits: <1.5 μg/day per ICH M7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.